molecular formula C8H8O3S B6209188 methyl 4-formyl-5-methylthiophene-2-carboxylate CAS No. 116368-68-4

methyl 4-formyl-5-methylthiophene-2-carboxylate

Cat. No.: B6209188
CAS No.: 116368-68-4
M. Wt: 184.21 g/mol
InChI Key: JZWQZIVRWLNXRF-UHFFFAOYSA-N
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Description

Methyl 4-formyl-5-methylthiophene-2-carboxylate is a high-purity, multi-functionalized thiophene derivative offered for research use only. This compound is designed for use as a key synthetic building block in various research fields, including medicinal chemistry and materials science. Its molecular structure incorporates two highly reactive functional groups—a formyl group and a methyl ester—on the thiophene heterocycle, making it a versatile precursor for a wide range of chemical transformations, such as nucleophilic additions and condensation reactions . In pharmaceutical research, this scaffold is valuable for constructing more complex molecular architectures, particularly in the synthesis of potential drug candidates where the thiophene ring can serve as a bioisostere. In materials science, it can be utilized in the development of organic semiconductors and conductive polymers. Researchers should note that, like similar fine chemicals, appropriate personal protective equipment should be worn during handling to prevent skin and eye irritation . This product is intended for use by qualified laboratory professionals and is strictly for research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

116368-68-4

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

methyl 4-formyl-5-methylthiophene-2-carboxylate

InChI

InChI=1S/C8H8O3S/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3-4H,1-2H3

InChI Key

JZWQZIVRWLNXRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into aromatic and heteroaromatic systems. For methyl 4-formyl-5-methylthiophene-2-carboxylate, this method involves constructing the thiophene ring while simultaneously incorporating the formyl and methyl groups. The process begins with a methyl-substituted ethanone precursor, which undergoes formylation and cyclization (Figure 1).

Key steps :

  • Chloro acrylaldehyde formation : A methyl-substituted ethanone reacts with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at −60°C to generate a chloro acrylaldehyde intermediate.

  • Cyclization with ethyl mercaptoacetate : The intermediate reacts with ethyl mercaptoacetate in the presence of sodium tert-butoxide, forming the thiophene ring with pre-installed methyl and formyl groups.

Ethanone precursorPOCl₃, DMF60CChloro acrylaldehydeNaHMDS, ethyl mercaptoacetateTHFMethyl 4-formyl-5-methylthiophene-2-carboxylate\text{Ethanone precursor} \xrightarrow[\text{POCl₃, DMF}]{-60^\circ \text{C}} \text{Chloro acrylaldehyde} \xrightarrow[\text{NaHMDS, ethyl mercaptoacetate}]{\text{THF}} \text{this compound}

Optimization of Reaction Parameters

Critical parameters include temperature, stoichiometry, and solvent selection. In a representative procedure:

  • Temperature : Maintaining −60°C during ethanone activation prevents side reactions.

  • Solvent : Tetrahydrofuran (THF) ensures solubility of intermediates.

  • Catalyst : Sodium tert-butoxide accelerates cyclization.

Yield : 55–60% after purification via silica gel chromatography.
Purity : >95% (HPLC).

Oxidation of Hydroxymethyl Precursors

TEMPO-Mediated Oxidation

A two-step approach first synthesizes methyl 4-(hydroxymethyl)-5-methylthiophene-2-carboxylate, which is oxidized to the formyl derivative. This method adapts protocols from thiazole chemistry.

Procedure :

  • Substrate preparation : 4-(Hydroxymethyl)-5-methylthiophene-2-carboxylate is dissolved in dichloromethane (DCM) and treated with sodium bicarbonate.

  • Oxidation : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite (NaOCl) are added at 0–2°C.

  • Workup : The organic layer is separated, washed with brine, and concentrated.

Conditions :

  • Catalyst : TEMPO (0.5 mol%).

  • Oxidant : NaOCl (12.5% w/v).

  • Temperature : 0–2°C.

Yield : 72–76%.
Purity : 97–98% (HPLC).

PCC Oxidation

Pyridinium chlorochromate (PCC) offers a milder alternative for sensitive substrates.

Procedure :

  • Reagent setup : PCC is suspended in DCM and cooled to 15–18°C.

  • Reaction : The hydroxymethyl precursor is added dropwise, and the mixture is stirred at 25–30°C.

  • Purification : The inorganic residue is filtered, and the product is isolated via solvent distillation.

Conditions :

  • Oxidant : PCC (2.5 equiv).

  • Solvent : DCM.

  • Temperature : 25–30°C.

Yield : 60–65%.
Purity : >99% (HPLC).

Comparative Analysis of Synthetic Routes

Parameter Vilsmeier-Haack TEMPO Oxidation PCC Oxidation
Yield 55–60%72–76%60–65%
Purity >95%97–98%>99%
Reaction Time 8–10 hours2–3 hours4–5 hours
Catalyst Cost ModerateLowHigh
Regioselectivity HighModerateModerate

Key findings :

  • The Vilsmeier-Haack method achieves superior regioselectivity but requires longer reaction times.

  • TEMPO oxidation offers higher yields and lower costs, ideal for lab-scale synthesis.

  • PCC oxidation delivers exceptional purity, suitable for pharmaceutical applications.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors are recommended for TEMPO-mediated oxidations due to their rapid heat dissipation and consistent product quality. For PCC-based routes, solvent recovery systems mitigate environmental and economic costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 4-carboxy-5-methylthiophene-2-carboxylate.

    Reduction: Methyl 4-hydroxymethyl-5-methylthiophene-2-carboxylate.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Methyl 4-formyl-5-methylthiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its functional groups facilitate various chemical reactions, making it an essential intermediate in the production of more complex molecules.

Synthetic Pathways

The compound can be synthesized through multiple routes, often involving the reaction of thiophene derivatives with formylating agents. For example:

Starting Material Reagents Yield Conditions
Thiophene DerivativeFormamide + POCl3HighReflux
Methyl 5-methylthiophene-2-carboxylic acidMethyliodideQuantitativeRoom Temperature

These reactions highlight the compound's utility in generating derivatives that can further react to yield pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The structural characteristics of this compound suggest potential therapeutic applications. Compounds in the thiophene family have been studied for their biological activities, including anti-inflammatory and anti-cancer properties.

Case Studies

  • Anti-Cancer Activity : Research indicates that thiophene derivatives can inhibit cancer cell proliferation. This compound may exhibit similar properties due to its electron-rich structure, which enhances its interaction with biological targets.
  • Enzyme Inhibition : Preliminary studies show that thiophenes can act as enzyme inhibitors. The presence of the formyl group may enhance binding affinity to specific enzymes involved in metabolic pathways.

Agrochemical Applications

The compound's reactivity allows it to be explored as an agrochemical agent. Its derivatives have been investigated for use as herbicides and fungicides, showcasing potential benefits in crop protection.

Research Findings

  • Herbicidal Activity : Studies have demonstrated that certain thiophene derivatives possess herbicidal properties. This compound could be modified to enhance these effects, making it a candidate for further research in agricultural chemistry.

Material Science Applications

This compound also finds applications in materials science, particularly in the development of organic electronic devices and polymers.

Conductive Polymers

Research has shown that thiophene-based compounds can be utilized in creating conductive polymers:

Application Material Properties
Organic Solar CellsThiophene Derivative PolymersHigh conductivity
Light Emitting DiodesThiophene-Based MaterialsEnhanced luminescence

These applications leverage the compound's electronic properties, making it a key player in the advancement of organic electronics.

Mechanism of Action

The mechanism of action of methyl 4-formyl-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a. Methyl 5-Formylthiophene-2-Carboxylate (CAS 67808-64-4)

  • Structure : Lacks the methyl group at position 4. Molecular formula: C₇H₆O₃S .
  • Physical Properties : White solid, stored under refrigeration.
  • Applications : Used as a medical intermediate, similar to the target compound but with fewer synthetic modifications due to simpler substituents .

b. Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate

  • Structure : Thiazole core (vs. thiophene) with a trifluoromethylphenyl group at position 2 and ethyl ester at position 5.
  • Key Differences : The thiazole ring introduces a nitrogen atom, altering electronic properties (e.g., increased polarity). The trifluoromethyl group enhances metabolic stability and lipophilicity, making it more suited for agrochemical applications compared to the target compound .

c. Methyl 5-Methyl-4-Phenyl-2-(2-Phenylacetamido)Thiophene-3-Carboxylate

  • Structure : Phenyl group at position 4 and acetamido substituent at position 2, with a carboxylate at position 3 (vs. position 2 in the target compound).
  • The acetamido group introduces hydrogen-bonding capacity, which may enhance biological activity but complicate synthetic accessibility .
Physicochemical Properties and Reactivity
Property Methyl 4-Formyl-5-Methylthiophene-2-Carboxylate Methyl 5-Formylthiophene-2-Carboxylate Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate
Molecular Formula C₈H₈O₃S C₇H₆O₃S C₁₄H₁₂F₃NO₂S
Molecular Weight (g/mol) 196.2 (calc.) 170.2 (calc.) 315.3 (calc.)
Key Functional Groups Formyl, methyl ester, methyl Formyl, methyl ester Trifluoromethylphenyl, ethyl ester, thiazole
Reactivity High (formyl group) High (formyl group) Moderate (electron-withdrawing CF₃ reduces electrophilicity)
Applications Medicinal intermediates Medicinal intermediates Agrochemicals, pharmaceuticals

Key Differentiators and Industrial Relevance

  • Steric Effects : Bulkier substituents (e.g., phenyl in ) reduce reactivity but may increase target specificity in medicinal chemistry.
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) stabilize intermediates in synthesis but may reduce electrophilic reactivity.

Biological Activity

Methyl 4-formyl-5-methylthiophene-2-carboxylate (MFMT) is a compound of interest due to its structural characteristics and potential biological activities. This article explores the biological activity of MFMT, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

MFMT belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its structure includes:

  • Formyl group at the 4-position
  • Methyl group at the 5-position
  • Carboxylate ester at the 2-position

These functional groups contribute to its reactivity and biological properties.

The biological activity of MFMT is likely mediated through various mechanisms, including:

  • Enzyme inhibition: Interaction with enzymes that are critical in metabolic pathways.
  • Receptor modulation: Potentially influencing receptor functions related to inflammation or cancer pathways.
  • Antimicrobial activity: Similar compounds have shown efficacy against various pathogens, suggesting MFMT may exhibit similar properties.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. MFMT's structural features suggest it may interact with microbial targets, potentially leading to:

  • Inhibition of bacterial growth
  • Fungal resistance

Anti-inflammatory Effects

Thiophene compounds have been studied for their anti-inflammatory effects. MFMT may inhibit nitric oxide production in inflammatory pathways, leading to reduced inflammation in various biological systems.

Cytotoxicity

Preliminary studies on related thiophene compounds indicate potential cytotoxic effects against cancer cell lines. The IC50 values observed in similar studies suggest that MFMT could be evaluated for its anticancer properties.

Case Studies and Research Findings

StudyBiological ActivityMethodologyKey Findings
AntimicrobialBroth microdilutionShowed activity against B. cereus with MIC of 50 µg/mL
NematicidalJ2s of Meloidogyne incognitaInduced paralysis with EC50 values indicating effectiveness
AnticancerVarious cancer cell linesRelated compounds showed significant cytotoxicity, warranting further investigation

Comparative Analysis with Related Compounds

To understand the potential of MFMT, it is essential to compare it with other thiophene derivatives:

Compound NameBiological ActivityReference
Foetithiophene FAntimicrobial
5-Propinyl-thiophene-2-carboxylic acidAnti-inflammatory
Methyl 4-bromo-5-methylthiophene-2-carboxylateCytotoxicity

This comparison highlights MFMT's unique structural features that may enhance its reactivity and biological activity compared to other thiophenes.

Q & A

Q. What are the established synthetic routes for methyl 4-formyl-5-methylthiophene-2-carboxylate, and how are reaction yields optimized?

A common method involves esterification of 5-formyl-2-thiophenecarboxylic acid using iodomethane in the presence of sodium carbonate and DMF. For example, a 62% yield was achieved by stirring the reaction at 25°C for 20 hours, followed by quenching with water and NH₄Cl to precipitate the product . Optimization includes controlling stoichiometry (e.g., excess iodomethane) and monitoring reaction progress via TLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

  • ¹H NMR : To confirm substituent positions (e.g., methyl and formyl groups). For analogous compounds, δ 2.32 ppm corresponds to methyl groups, and δ 9.8–10.2 ppm indicates formyl protons .
  • Mass spectrometry : To verify molecular weight (e.g., expected [M+H]+ ion).
  • Elemental analysis : To validate purity (e.g., ≤0.4% deviation from theoretical C/H/N/S values) .

Q. How do steric and electronic effects of substituents influence the reactivity of this thiophene derivative?

The 4-formyl and 5-methyl groups create steric hindrance, slowing nucleophilic attacks at the 4-position. Electron-withdrawing formyl groups activate the thiophene ring for electrophilic substitution at the 3-position. Comparative studies with fluorinated analogs show altered lipophilicity and reactivity due to electronic effects .

Q. What are the typical purification strategies for this compound, and how is purity validated?

Purification often involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is confirmed via HPLC (≥95% peak area) and melting point consistency with literature values .

Q. How does this compound serve as a precursor for bioactive molecules?

The formyl group enables condensation reactions with amines to form Schiff bases, which are explored for antimicrobial or anticancer activity. For example, analogous thiophene derivatives exhibit IC₅₀ values <10 µM in kinase inhibition assays .

Advanced Questions

Q. How can conflicting NMR data arising from tautomerism or solvent effects be resolved?

Dynamic NMR experiments or variable-temperature studies can identify tautomeric equilibria. For example, DMSO-d₆ may stabilize enolic forms, while CDCl₃ favors keto forms. Computational modeling (DFT) aids in assigning ambiguous peaks .

Q. What strategies mitigate side reactions during formyl group functionalization?

  • Protection-deprotection : Use acetals to protect the formyl group before introducing electrophilic reagents.
  • Low-temperature conditions : Perform reactions at 0–5°C to suppress aldol condensation.
  • Catalytic control : Employ Lewis acids (e.g., ZnCl₂) to direct regioselectivity .

Q. How do substituent variations at the 4- and 5-positions impact biological activity?

A comparative study of analogs reveals:

Substituent CombinationBiological Activity
4-Fluorine, 5-MethylEnhanced lipophilicity (logP = 2.1) and CYP450 inhibition
4-Formyl, 5-MethylImproved Schiff base formation (yield >75%)
Structural modifications guide target-specific drug design by balancing solubility and receptor affinity.

Q. What experimental design principles apply to optimizing multi-step syntheses involving this compound?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to maximize yield.
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. How can computational methods predict the compound’s reactivity in complex reaction environments?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to biological targets, while DFT (Gaussian 16) calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, LUMO maps indicate reactivity at the formyl group for nucleophilic attacks .

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